N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide

Description

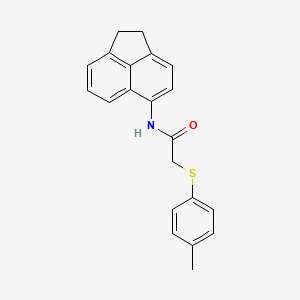

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide is a synthetic acetamide derivative characterized by a dihydroacenaphthylene core fused with a substituted acetamide moiety. The molecule features a thioether-linked p-tolyl group (a methyl-substituted phenyl ring) at the acetamide’s sulfur atom, distinguishing it from conventional chloro- or alkoxy-substituted analogs.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NOS/c1-14-5-10-17(11-6-14)24-13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJLJIHJYHQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of acenaphthylene derivatives with p-tolylthioacetic acid under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Core Structure :

- The dihydroacenaphthylene core in the target compound introduces steric bulk and π-conjugation compared to benzothiazole or phenyl rings in analogs. This may enhance binding affinity to hydrophobic targets or alter metabolic stability .

- Benzothiazole-based analogs (e.g., EP3 348 550A1 derivatives) prioritize electron-withdrawing groups (e.g., CF₃, Cl) for pesticidal activity, whereas the target compound’s p-tolylthio group provides electron-donating methyl substitution .

Substituent Effects: Thioether vs. This contrasts with alachlor and pretilachlor, where chloro groups enhance electrophilicity for herbicidal activity . N-Substitution: The target compound lacks alkyl or alkoxy substitutions on the nitrogen atom, unlike alachlor (methoxymethyl) or pretilachlor (propoxyethyl), which are critical for soil adsorption and prolonged herbicidal action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .

- Bases : Sodium hydride or triethylamine facilitates deprotonation and bond formation .

- Temperature control : Reflux conditions (e.g., 80–120°C) are often required for intermediates like thioether linkages .

- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems ensures progress tracking .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine, reflux | 65–75 | |

| 2 | p-Tolylthiol, DMF, 80°C | 70–85 |

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the dihydroacenaphthylene ring (δ 6.8–7.5 ppm) and acetamide methylene group (δ 3.8–4.2 ppm). Aromatic protons of the p-tolylthio moiety appear as distinct doublets (δ 7.2–7.4 ppm) .

- IR Spectroscopy : Confirm thioether (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Assays : Use HPLC to monitor degradation products at pH 2–12. For example, acidic conditions may hydrolyze the amide bond, while basic conditions could cleave the thioether .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition temperatures. Discrepancies arise from crystallinity differences; recrystallization in ethanol improves stability .

- Data Table :

| Condition | Degradation Product | Analytical Method | Reference |

|---|---|---|---|

| pH < 3 | Free p-tolylthiol | HPLC-MS | |

| T > 150°C | Acenaphthene derivatives | TGA-FTIR |

Q. How can computational chemistry predict reaction mechanisms and biological targets for this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the thioether and acetamide groups .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The dihydroacenaphthylene ring’s electron-rich regions may favor electrophilic attacks .

Q. What experimental designs validate its antioxidant or antimicrobial activity while minimizing false positives?

- Methodological Answer :

- Antioxidant Assays : Combine DPPH radical scavenging and FRAP tests. Normalize results against ascorbic acid and use triplicates to address variability .

- Antimicrobial Screening : Employ broth microdilution (MIC/MBC) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include solvent controls to rule out DMSO artifacts .

Contradiction Analysis & Optimization

Q. Why do yields vary significantly in scaled-up syntheses, and how can this be mitigated?

- Methodological Answer :

- Scale-Up Challenges : Heat dissipation inefficiencies during exothermic steps (e.g., thioether formation) reduce yields. Use continuous flow reactors for better temperature control .

- Purification : Recrystallization in ethanol:water (4:1) improves purity from 75% (lab scale) to >90% (pilot scale) .

Q. How do conflicting bioactivity results arise in different cell lines, and what validation approaches are recommended?

- Methodological Answer :

- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells) affect compound uptake. Use LC-MS to quantify intracellular concentrations .

- Orthogonal Assays : Confirm cytotoxicity via MTT and trypan blue exclusion in parallel. Inconsistent results may indicate assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.